Cas no 2763902-08-3 (2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid)
![2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid structure](https://www.kuujia.com/scimg/cas/2763902-08-3x500.png)
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-37343975
- 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- 2763902-08-3
-
- Inchi: 1S/C11H12F3N3O4/c1-2-5-21-10(20)15-7(9(18)19)6-17-4-3-8(16-17)11(12,13)14/h2-4,7H,1,5-6H2,(H,15,20)(H,18,19)
- InChI Key: MCGJZXUIIRYNAG-UHFFFAOYSA-N
- SMILES: FC(C1C=CN(CC(C(=O)O)NC(=O)OCC=C)N=1)(F)F
Computed Properties
- Exact Mass: 307.07799036g/mol
- Monoisotopic Mass: 307.07799036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 93.4Ų
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343975-0.05g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2763902-08-3 | 95.0% | 0.05g |
$972.0 | 2025-03-18 | |
Enamine | EN300-37343975-1.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2763902-08-3 | 95.0% | 1.0g |
$1157.0 | 2025-03-18 | |
Enamine | EN300-37343975-0.25g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2763902-08-3 | 95.0% | 0.25g |
$1065.0 | 2025-03-18 | |
Enamine | EN300-37343975-0.1g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2763902-08-3 | 95.0% | 0.1g |
$1019.0 | 2025-03-18 | |
Enamine | EN300-37343975-5.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2763902-08-3 | 95.0% | 5.0g |
$3355.0 | 2025-03-18 | |
Enamine | EN300-37343975-2.5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2763902-08-3 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 | |
Enamine | EN300-37343975-10.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2763902-08-3 | 95.0% | 10.0g |
$4974.0 | 2025-03-18 | |
Enamine | EN300-37343975-0.5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2763902-08-3 | 95.0% | 0.5g |
$1111.0 | 2025-03-18 |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Related Literature
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
Additional information on 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Introduction to 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS No. 2763902-08-3)
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, identified by its CAS number 2763902-08-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a propenoxy carbonyl group, an amino substituent, and a trifluoromethyl-pyrazole moiety. The unique combination of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in medicinal chemistry.
The structural composition of 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is highly modular, allowing for diverse modifications and derivatizations. The presence of the propenoxy carbonyl group suggests potential utility in peptide coupling reactions and the synthesis of protease inhibitors, while the trifluoromethyl-pyrazole moiety is well-documented for its role in enhancing metabolic stability and binding affinity in drug candidates. These features make the compound particularly relevant in the development of novel therapeutics targeting various diseases.
In recent years, there has been a surge in research focused on heterocyclic compounds, particularly those incorporating pyrazole scaffolds. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl group further modulates these activities by increasing lipophilicity and reducing metabolic susceptibility. This modification has been extensively studied in the context of kinase inhibitors and other small-molecule drugs, where it often serves to improve pharmacokinetic profiles.
The amino group in the molecule provides a handle for further chemical manipulation, enabling the synthesis of amides, esters, and other derivatives. Such modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity. In addition, the carboxylic acid functionality at the third position offers opportunities for salt formation and conjugation with other biomolecules, which is essential for formulation development.
One of the most compelling aspects of 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is its potential application in modulating enzyme activity. Enzymes are critical targets in drug discovery due to their central role in numerous biological pathways. The compound's structural features suggest that it may interact with enzymes such as kinases or proteases by occupying specific binding pockets. This interaction could lead to inhibition or modulation of enzymatic activity, thereby providing therapeutic benefits.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions using tools like molecular docking and virtual screening. These techniques have been instrumental in identifying novel drug candidates by predicting how small molecules bind to biological targets. In the case of 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, computational studies have suggested that it may exhibit strong binding affinity to certain enzymes, making it a valuable starting point for structure-based drug design.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions, protection-deprotection steps, and functional group transformations. The use of advanced synthetic methodologies ensures that impurities are minimized, which is critical for pharmaceutical applications where purity is paramount.
Another area of interest is the potential use of this compound as a building block for more complex molecules. By incorporating it into larger scaffolds or conjugating it with other pharmacophores, researchers can explore new chemical spaces and discover novel bioactivities. This approach aligns with the growing trend toward fragment-based drug design, where small molecules are used as starting points for generating more potent and selective drug candidates.
The biological evaluation of 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has begun to yield promising results. Preliminary studies have shown that it exhibits inhibitory activity against certain enzymes at nanomolar concentrations. This level of potency suggests that further optimization could lead to development into a clinical candidate. Additionally, its ability to cross cell membranes may enhance its bioavailability upon appropriate formulation.
In conclusion,2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS No. 2763902-08-3) represents a fascinating compound with multiple potential applications in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic strategies emerge to improve its properties, this compound is poised to play an important role in future drug development efforts.
2763902-08-3 (2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) Related Products
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)




